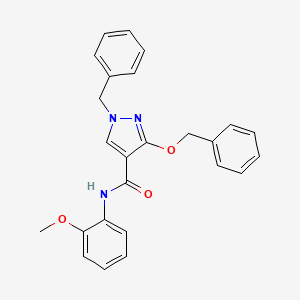
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine, also known as DPA-714, is a small molecule that has gained significant attention in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is found in high levels in the mitochondria of cells. TSPO has been implicated in a variety of cellular processes, including apoptosis, inflammation, and neuroprotection. DPA-714 has been studied extensively for its potential use in imaging and treatment of various diseases.
作用機序
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine is a selective ligand for the TSPO, which is found in high levels in the mitochondria of cells. TSPO has been implicated in a variety of cellular processes, including apoptosis, inflammation, and neuroprotection. This compound binds to TSPO with high affinity, allowing for imaging and treatment of diseases that involve TSPO.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-tumor effects in various cancer models.
実験室実験の利点と制限
One of the main advantages of using 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high affinity for TSPO. This allows for accurate imaging and treatment of diseases that involve TSPO. Additionally, this compound is relatively easy to synthesize and can be produced on a large scale. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine. One potential direction is the development of new imaging techniques that use this compound to detect and monitor diseases that involve TSPO. Another potential direction is the development of new treatments that target TSPO using this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
合成法
The synthesis of 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine involves several steps, including the reaction of 4-(3-pyridinylmethyl)piperazine with diphenylacetyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
科学的研究の応用
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has been used extensively in preclinical and clinical studies for its potential use in imaging and treatment of various diseases. One of the main applications of this compound is in the field of neurology, where it has been studied for its potential use in imaging neuroinflammation and neurodegeneration. This compound has also been studied for its potential use in imaging cancer and cardiovascular diseases.
特性
IUPAC Name |
2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(23(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-25-18-20/h1-13,18,23H,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSTYSLVBIYRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2966127.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)
![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)


![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)